

# Application Note: Quantification of Cephapirin in Milk using LC-MS/MS

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## Compound of Interest

Compound Name: Cephapirin

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## Abstract

**Cephapirin** is a first-generation cephalosporin antibiotic frequently used in veterinary medicine to treat and manage bacterial infections, particularly mastitis in dairy cattle.[1] The presence of antibiotic residues like **Cephapirin** in milk is a significant public health concern, as it can lead to allergic reactions in sensitive individuals and contribute to the development of antibiotic-resistant bacteria.[1][2] To ensure food safety, regulatory bodies have established maximum residue limits (MRLs) for **Cephapirin** in milk.[1] This application note details a robust and sensitive method for the quantification of **Cephapirin** in bovine milk using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol, involving a straightforward sample preparation procedure, offers high recovery and sensitivity for the routine monitoring of **Cephapirin** residues.

## Introduction

The monitoring of veterinary drug residues in food products is crucial for consumer safety. **Cephapirin**, a widely used antibiotic in the dairy industry, requires sensitive and reliable analytical methods to ensure its levels in milk do not exceed the established MRLs.[1] LC-MS/MS has emerged as the preferred technique for such analyses due to its high selectivity, sensitivity, and accuracy in complex matrices like milk. This document provides a detailed protocol for the extraction, detection, and quantification of **Cephapirin** in milk, suitable for research, drug development, and regulatory compliance laboratories.

## Experimental Protocols

### Materials and Reagents

- **Cephapirin** analytical standard
- HPLC-grade methanol, acetonitrile, and water
- Formic acid ( $\geq 98\%$ )
- Disodium EDTA
- Phosphate buffer (50mM, pH 8.5)
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
- Antibiotic-free bovine milk for blanks and spikes

### Standard and Quality Control Sample Preparation

- **Stock Solution (100  $\mu\text{g/mL}$ ):** Accurately weigh and dissolve the **Cephapirin** standard in methanol to prepare a 100  $\mu\text{g/mL}$  stock solution.
- **Working Standard Solutions:** Serially dilute the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions with concentrations ranging from 1 ng/mL to 100 ng/mL.
- **Calibration Standards and Quality Controls (QCs):** Spike appropriate amounts of the working standard solutions into blank bovine milk to prepare calibration standards and QCs at desired concentrations.

### Sample Preparation

A reliable sample preparation protocol is essential to remove matrix interferences and concentrate the analyte. The following procedure combines protein precipitation and solid-phase extraction (SPE).

- **Protein Precipitation:** To 1 mL of milk sample, add 2 mL of acetonitrile. Vortex for 1 minute to precipitate proteins.

- **Centrifugation:** Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
- **Supernatant Collection:** Carefully collect the supernatant.
- **Dilution:** Dilute the supernatant with 50mM phosphate buffer (pH 8.5).
- **SPE Cartridge Conditioning:** Condition an Oasis HLB SPE cartridge with 2 mL of methanol followed by 2 mL of water.
- **Sample Loading:** Load the diluted supernatant onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 4 mL of water to remove interfering substances.
- **Drying:** Dry the cartridge under vacuum for 20 minutes.
- **Elution:** Elute the analyte with 3 mL of acetonitrile.
- **Drying and Reconstitution:** Dry the eluate under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

## LC-MS/MS Instrumentation and Conditions

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

### Liquid Chromatography (LC) Conditions

Parameter	Value
Column	XBridge C18, 100 mm x 4.6 mm, 3.5 $\mu$ m or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 - 0.6 mL/min
Injection Volume	10 $\mu$ L
Column Temperature	40°C
Autosampler Temperature	8°C

#### Mass Spectrometry (MS/MS) Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitoring Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	424.0
Quantifier Ion (m/z)	292.0
Qualifier Ion (m/z)	320.0
Declustering Potential (DP)	40 V
Entrance Potential (EP)	10 V
Collision Energy (CE)	22 - 25 V
MS Temperature	400°C

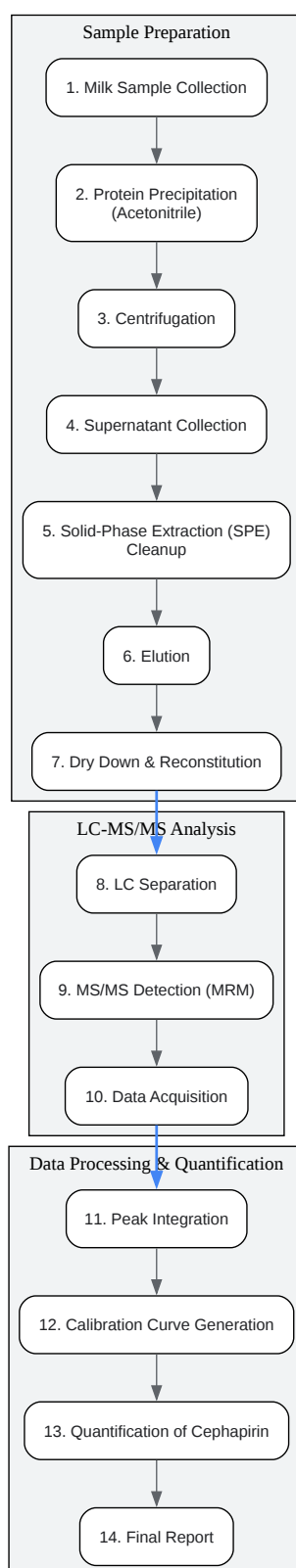
## Quantitative Data Summary

The method was validated for linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). The results demonstrate the method's suitability for the routine analysis of

**Cephapirin** in milk.

Parameter	Result
Linearity Range	0.4 - 1.5 ppb (µg/L)
Correlation Coefficient (R <sup>2</sup> )	> 0.99
Recovery	79% - 95.70%
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 10%
Limit of Detection (LOD)	0.15 ppb (µg/L)
Limit of Quantification (LOQ)	0.4 ppb (µg/L)

## Experimental Workflow Visualization



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Caption: Workflow for the quantification of **Cephapirin** in milk using LC-MS/MS.

## Conclusion

This application note presents a validated LC-MS/MS method for the quantification of **Cephapirin** in bovine milk. The protocol, which includes a straightforward sample preparation step and highly selective MS/MS detection, is demonstrated to be sensitive, accurate, and reliable. The method meets the performance criteria required for routine monitoring and can be effectively implemented in food safety and regulatory laboratories to ensure compliance with MRLs and protect public health.

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## References

- 1. benchchem.com [benchchem.com]
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